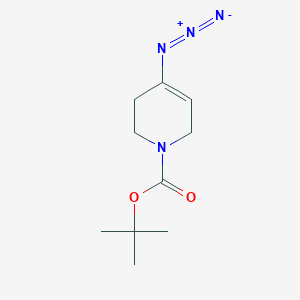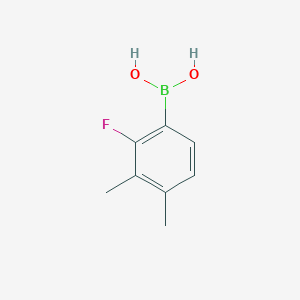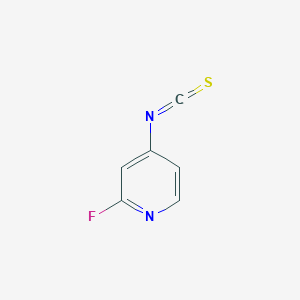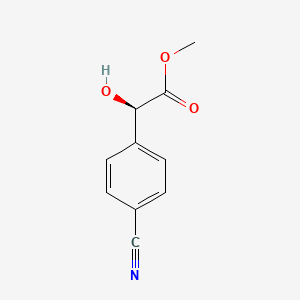![molecular formula C4H6F2O2S B13456510 2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
2-[(2,2-Difluoroethyl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-Difluoroethyl)sulfanyl]acetic acid is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Difluoroethyl)sulfanyl]acetic acid typically involves the reaction of 2,2-difluoroethyl thiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom in chloroacetic acid. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,2-Difluoroethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino acids, ethers.
Wissenschaftliche Forschungsanwendungen
2-[(2,2-Difluoroethyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers.
Wirkmechanismus
The mechanism by which 2-[(2,2-Difluoroethyl)sulfanyl]acetic acid exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The fluorine atoms enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. The thiol group can form strong interactions with metal ions and other electrophilic centers, facilitating various chemical transformations. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
2-[(2,2-Difluoroethyl)sulfanyl]acetic acid can be compared with other fluorinated organic acids such as:
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound also contains fluorine atoms and exhibits similar reactivity but has a different functional group (sulfonyl) that imparts distinct chemical properties.
2,2-Difluoroacetic acid: Lacks the thiol group, making it less versatile in certain chemical reactions.
2,2,2-Trifluoroacetic acid: Contains three fluorine atoms, making it more acidic and reactive in different contexts.
The uniqueness of this compound lies in its combination of fluorine atoms and a thiol group, which provides a unique set of reactivity and stability characteristics that are valuable in various applications.
Eigenschaften
Molekularformel |
C4H6F2O2S |
|---|---|
Molekulargewicht |
156.15 g/mol |
IUPAC-Name |
2-(2,2-difluoroethylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H6F2O2S/c5-3(6)1-9-2-4(7)8/h3H,1-2H2,(H,7,8) |
InChI-Schlüssel |
JQBYFKIUZCJFSF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)F)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B13456433.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13456439.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B13456445.png)


![4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol](/img/structure/B13456468.png)


![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13456492.png)
![tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride](/img/structure/B13456494.png)
![1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13456504.png)


![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
